molecular formula C16H12N4O6S B2436137 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide CAS No. 886927-40-8

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2436137
CAS No.: 886927-40-8
M. Wt: 388.35
InChI Key: YNAPWTGWDYEWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a methylsulfonyl group, an oxadiazole ring, and a nitrobenzamide moiety. These groups are known to impart various properties to the compound and can be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the nitro group on the benzamide moiety could potentially introduce some interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is a heterocycle that can participate in various chemical reactions. The nitro group is also a strong electron-withdrawing group, which could influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Biological Activities of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, such as N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide, have been widely studied for their biological activities. Research has demonstrated their potential as enzyme inhibitors, particularly against butyrylcholinesterase (BChE). Molecular docking studies also suggest significant ligand-BChE binding affinity, hinting at their potential in therapeutic applications (Khalid et al., 2016).

Antibacterial Applications

Compounds within this chemical class have shown good antibacterial activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effectiveness against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae (Xoo). These compounds have also been noted for enhancing plant resistance against bacterial infections by stimulating the activity of certain enzymes and improving chlorophyll content in plants (Shi et al., 2015).

Antimicrobial Potential

N-substituted derivatives of similar compounds have been synthesized and tested against various Gram-negative and Gram-positive bacteria, showcasing moderate to talented activity. This underscores their potential utility in developing new antimicrobial agents (Khalid et al., 2016).

Antifungal and Antitumor Properties

Further studies have also revealed the antifungal and potential antitumor properties of these compounds. For example, certain derivatives exhibited greater antifungal activity compared to reference drugs. Some compounds within this group have shown promising anticancer activity against various cancer cell lines, indicating their potential in cancer treatment (Ravinaik et al., 2021).

Antiepileptic Activity

Another significant area of research is the exploration of these compounds for antiepileptic activity. Novel derivatives have been synthesized and tested for their anticonvulsant properties, showing promising results in various models of seizure and epilepsy (Rajak et al., 2013).

Other Therapeutic Potentials

These derivatives have also been investigated for various other therapeutic potentials, including anti-inflammatory and analgesic actions. Computational and pharmacological evaluations suggest their usefulness in toxicity assessment and as inhibitors for different biological targets (Faheem, 2018).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising antibacterial activity, future research could focus on optimizing its structure to improve its effectiveness .

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-27(24,25)13-7-3-5-11(9-13)15-18-19-16(26-15)17-14(21)10-4-2-6-12(8-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAPWTGWDYEWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.